![molecular formula C16H16ClNO3 B5775086 N-(4-chloro-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B5775086.png)
N-(4-chloro-2-methylphenyl)-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves acylation reactions, where amino phenols react with benzoyl chloride derivatives in suitable solvents like THF (Tetrahydrofuran). These reactions are characterized by techniques such as ¹H NMR, ¹³C NMR, and elemental analysis, ensuring the precise identification of the synthesized compounds (Karabulut et al., 2014). Another synthesis approach involves the reaction of benzamide derivatives with various agents, leading to compounds with potential pharmacological activities, emphasizing the versatility and reactivity of the benzamide moiety (Abdulla et al., 2013).
Molecular Structure Analysis
Molecular structure determination through single-crystal X-ray diffraction and DFT calculations reveals the influence of intermolecular interactions on molecular geometry. Studies show that crystal packing and dimerization affect dihedral angles and the rotational conformation of aromatic rings, highlighting the compound's structural complexity (Karabulut et al., 2014).
Chemical Reactions and Properties
The benzamide compounds participate in various chemical reactions, including radiolytic reduction and tritium labeling. These reactions reveal the electron-affinic sites within the molecules and enable the study of their binding affinities and structural changes upon substitution (Palmer et al., 1995). Tritium labeling studies further elucidate the stereochemical aspects and labeling patterns, important for understanding the compounds' biochemical properties (Hong et al., 2015).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-6-12(17)4-5-15(10)18-16(19)11-7-13(20-2)9-14(8-11)21-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZPGBUXDVCKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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